molecular formula C29H24F3N3O B11566792 3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11566792
M. Wt: 487.5 g/mol
InChI Key: YYIOVJBOPDJWND-UHFFFAOYSA-N
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Description

3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.

    Coupling Reactions: These reactions are used to join two aromatic rings through a carbon-carbon bond.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, introducing or removing functional groups as needed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substituting Agents: Such as halogens (Cl2, Br2) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H24F3N3O

Molecular Weight

487.5 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)-6-[4-[(3-methylphenyl)methoxy]phenyl]-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C29H24F3N3O/c1-18-7-11-23(12-8-18)35-28-27(20(3)34-35)25(29(30,31)32)16-26(33-28)22-9-13-24(14-10-22)36-17-21-6-4-5-19(2)15-21/h4-16H,17H2,1-3H3

InChI Key

YYIOVJBOPDJWND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC(=C5)C)C(F)(F)F

Origin of Product

United States

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